N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
Description
This compound features a thieno[3,4-c]pyrazole core modified with a 5,5-dioxido (sulfone) group, a 4-methoxyphenyl substituent at position 2, and a 2-oxo-2H-chromene-3-carboxamide moiety at position 2. The 4-methoxyphenyl group contributes electron-donating effects, while the chromene carboxamide introduces aromaticity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S/c1-30-15-8-6-14(7-9-15)25-20(17-11-32(28,29)12-18(17)24-25)23-21(26)16-10-13-4-2-3-5-19(13)31-22(16)27/h2-10H,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWQNYMIZHUQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest diverse biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C20H16N3O4S and a molecular weight of 451.4 g/mol. Its structure incorporates a thieno[3,4-c]pyrazole core and a methoxyphenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N3O4S |
| Molecular Weight | 451.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects. For example, studies have indicated that it may target BCR-ABL fusion proteins associated with chronic myeloid leukemia (CML), showcasing its potential as an anti-cancer agent.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that the compound effectively inhibits the proliferation of various cancer cell lines, including colon and breast cancer cells. The IC50 values for these activities were reported to be in the micromolar range, indicating potent efficacy against tumor growth .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Research indicates that it can inhibit pro-inflammatory cytokine production and modulate immune responses in animal models of inflammation. This suggests potential applications in treating inflammatory diseases.
Antibacterial Activity
Preliminary evaluations have also suggested that this compound possesses antibacterial properties against certain pathogenic bacteria. While specific data on the spectrum of activity is limited, initial findings indicate moderate efficacy against common bacterial strains.
Case Studies
- Study on Anticancer Efficacy : A study investigated the effects of the compound on HCT116 colon carcinoma cells, reporting an IC50 value of 6.2 μM for cell proliferation inhibition. The study highlighted the mechanism involving apoptosis induction through caspase activation.
- Anti-inflammatory Model : In a murine model of acute inflammation induced by carrageenan injection, treatment with the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential use in managing inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with shared thieno-pyrazole or pyrazole-carboxamide frameworks but differing substituents. Key differences in physicochemical properties, electronic effects, and steric profiles are highlighted below.
Table 1: Structural and Physicochemical Comparison
*Theoretical molecular formula based on structural analysis.
Key Findings:
Electronic Effects: The sulfone group in the target compound and analogs enhances polarity and stability compared to non-sulfonated pyrazoles (e.g., 3a–3d in ) . The 4-methoxyphenyl group in the target compound and ’s analog introduces electron-donating effects, contrasting with electron-withdrawing chloro/fluoro substituents in ’s derivatives. This difference may influence solubility and reactivity .
Compounds with halogen substituents (e.g., 3b, 3d in ) exhibit higher melting points (171–183°C) than non-halogenated analogs (133–135°C), suggesting stronger intermolecular forces .
Synthetic Yields :
- Derivatives with electron-withdrawing groups (e.g., 3d in ) show higher yields (71%) than those with electron-donating substituents (e.g., 3c: 62%), possibly due to improved reaction kinetics .
Structural Isovalency: While the target compound and analogs share a thieno-pyrazole core, differences in substituent geometry (e.g., chromene vs. cyclohexane) may lead to divergent properties despite isoelectronic characteristics, aligning with the "isovalency" principle discussed in .
Research Implications
- Medicinal Chemistry : The chromene-carboxamide group in the target compound may enhance binding to aromatic biological targets (e.g., kinases) compared to aliphatic carboxamides in analogs .
- Materials Science: The sulfone group’s electron-withdrawing nature could improve thermal stability in polymer applications relative to non-sulfonated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
